molecular formula C12H16ClNO2 B1465937 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-21-5

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1465937
CAS RN: 1220021-21-5
M. Wt: 241.71 g/mol
InChI Key: XYGKLRXZPVLGPA-UHFFFAOYSA-N
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Description

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It has a molecular weight of 241.71 g/mol. The CAS number for this compound is 1220021-21-5 .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility as a scaffold for creating biologically active compounds. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This compound can be used to synthesize a variety of derivatives with potential therapeutic applications, such as antibacterial, antifungal, and antiviral agents.

Drug Discovery: Enhancing Pharmacokinetic Properties

In drug discovery, the introduction of a pyrrolidine moiety can significantly modify the physicochemical parameters of a molecule, improving its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles . The non-planarity of the pyrrolidine ring, known as “pseudorotation,” can increase the three-dimensional coverage of the molecule, potentially leading to better interaction with biological targets.

Pharmaceutical Intermediates: Synthesis of Active Compounds

This compound serves as an important raw material for the synthesis of pharmaceutical intermediates. Its structural features are conducive to the creation of a variety of active pharmaceutical ingredients (APIs), which are essential in the development of new drugs .

Analytical Reference Standards: Forensic and Research Applications

As an analytical reference standard, 1-(4-(Pyrrolidin-3-yloxy)phenyl)ethanone hydrochloride is used in research and forensic applications to identify and quantify the presence of related substances. It can serve as a calibration standard in various analytical techniques, including chromatography and mass spectrometry .

properties

IUPAC Name

1-(4-pyrrolidin-3-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-9(14)10-2-4-11(5-3-10)15-12-6-7-13-8-12;/h2-5,12-13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGKLRXZPVLGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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